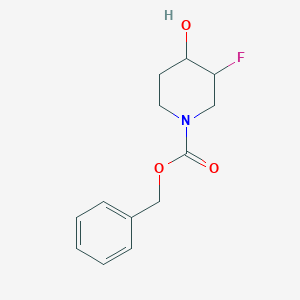

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Overview

Description

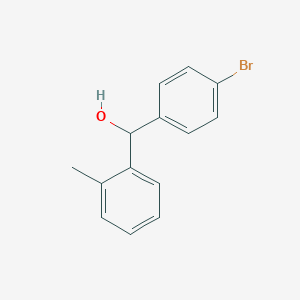

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chemical compound with the CAS Number: 1228631-27-3 . It has a molecular weight of 253.27 . The compound exists as a cis- and trans-mixture (1:1) .

Molecular Structure Analysis

The Inchi Code for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate should be stored at room temperature .Scientific Research Applications

Synthesis of P2Y12 Antagonists

This compound serves as a reactant in the synthesis of P2Y12 antagonists . These are important for their role in inhibiting platelet aggregation, which is a crucial factor in the development of thrombotic disorders. By contributing to the development of orally bioavailable P2Y12 antagonists, Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate aids in creating more effective treatments for conditions such as stroke and myocardial infarction.

Piperidine Derivatives

It is also used in the creation of various piperidine derivatives . Piperidine is a key structural motif in many pharmaceutical compounds, and derivatives of this nature can lead to the development of new drugs with potential applications in a range of therapeutic areas, including neurodegenerative diseases, pain management, and psychiatric disorders.

Molecular Rods

The compound is involved in the synthesis of molecular rods . These rod-shaped molecules have applications in nanotechnology and materials science, where they can be used to create new types of electronic devices, sensors, and molecular machines.

Oxazolidinone-Quinolone Hybrids

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a reactant for the creation of oxazolidinone-quinolone hybrids . These hybrids have shown promising antibacterial activity, which could lead to the development of new antibiotics capable of combating resistant bacterial strains.

Cyclic Prodrug of RGD Peptidomimetic

This compound is used in the synthesis of a cyclic prodrug of RGD peptidomimetic . RGD peptidomimetics are designed to mimic the cell adhesion site of many extracellular matrix proteins and are used in cancer therapy to inhibit tumor growth and metastasis.

Oxidation of Alcohols

It acts as a reactant for the oxidation of alcohols . This application is significant in chemical synthesis, where the oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic chemistry.

Fluorinated Building Blocks

The fluorine atom present in the compound makes it a valuable fluorinated building block . Fluorinated compounds have unique properties and are used in medicinal chemistry to improve the bioavailability, metabolic stability, and binding affinity of pharmaceuticals.

Downstream Synthetic Routes

Lastly, Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is involved in various downstream synthetic routes . It can be used as an intermediate in the synthesis of more complex molecules, which can have a wide range of applications in drug development and other areas of chemical research.

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the synthesis of orally bioavailable p2y12 antagonists , which suggests that this compound may also interact with P2Y12 receptors. These receptors play a crucial role in platelet aggregation and blood clotting.

Mode of Action

If it does interact with P2Y12 receptors like its similar compounds , it may inhibit the function of these receptors, thereby preventing platelet aggregation.

properties

IUPAC Name |

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)

![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)

![tert-Butyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B1532360.png)

![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)

amine](/img/structure/B1532367.png)

![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)